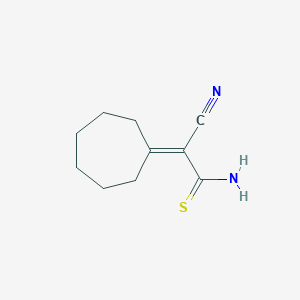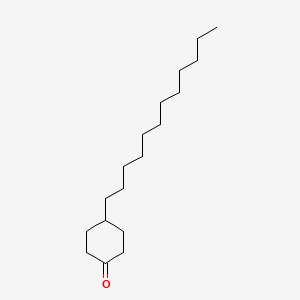![molecular formula C15H34P2 B14282653 (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] CAS No. 138459-85-5](/img/structure/B14282653.png)
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is an organophosphorus compound that features a propane backbone with two di(propan-2-yl)phosphane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of propane-1,2-diol with di(propan-2-yl)phosphane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane groups. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphane derivatives.
Substitution: Halogenated derivatives of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane].
科学的研究の応用
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and industrial catalysts, and the pathways involved often relate to redox reactions and ligand exchange processes.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use in stabilizing polymers.
Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.
Uniqueness
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is unique due to its specific structural features that allow for versatile coordination modes and its ability to stabilize a wide range of metal complexes. This makes it particularly valuable in the development of new catalytic systems and advanced materials.
特性
CAS番号 |
138459-85-5 |
|---|---|
分子式 |
C15H34P2 |
分子量 |
276.38 g/mol |
IUPAC名 |
1-di(propan-2-yl)phosphanylpropan-2-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H34P2/c1-11(2)16(12(3)4)10-15(9)17(13(5)6)14(7)8/h11-15H,10H2,1-9H3 |
InChIキー |
IXLJVVPZYSJTAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(CC(C)P(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


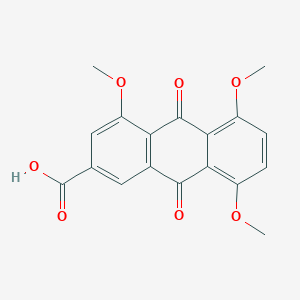

![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
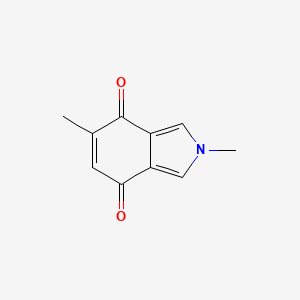
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
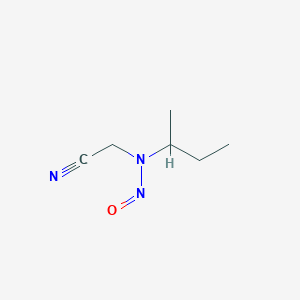

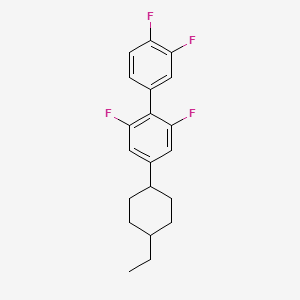
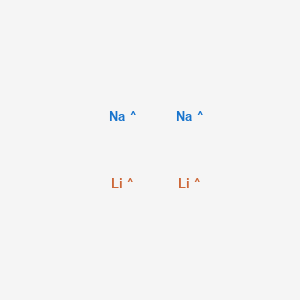

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)
